N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is a complex organic compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrole ring is another five-membered ring with one nitrogen atom. The presence of these rings in the compound suggests potential biological activity and versatility in chemical reactions.
Properties
Molecular Formula |
C18H26N4O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H26N4O/c23-17(20-9-6-16-13-19-15-21-16)12-18(7-2-1-3-8-18)14-22-10-4-5-11-22/h4-5,10-11,13,15H,1-3,6-9,12,14H2,(H,19,21)(H,20,23) |
InChI Key |
YBKRLOOXYMRMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=CN=CN2)CN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole and pyrrole intermediates. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrrole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrole ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is unique due to the combination of both imidazole and pyrrole rings in its structure. This dual presence may enhance its biological activity and versatility in chemical reactions compared to compounds with only one of these rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
